The synthesis of N-(7-hydroxy-indan-1-yl)-formamide can be achieved through several methods, primarily involving the condensation reaction between 7-hydroxyindanone and formamide. A typical synthetic route may involve:
The reaction mechanism typically involves nucleophilic attack by the nitrogen atom of formamide on the carbonyl carbon of 7-hydroxyindanone, followed by dehydration to yield N-(7-hydroxy-indan-1-yl)-formamide .
N-(7-hydroxy-indan-1-yl)-formamide has a molecular formula of C10H11NO2. Its structural representation includes:
The molecular structure can be visualized using computational chemistry software or through X-ray crystallography techniques, which provide insights into bond lengths, angles, and spatial orientation of the functional groups .
N-(7-hydroxy-indan-1-yl)-formamide can undergo various chemical reactions typical of amides:
These reactions are significant for synthetic applications in medicinal chemistry, where modifications can lead to compounds with enhanced biological activity .
The mechanism of action for N-(7-hydroxy-indan-1-yl)-formamide is primarily associated with its ability to interact with biological macromolecules such as proteins or nucleic acids. The hydroxyl group may facilitate hydrogen bonding with target sites, enhancing binding affinity.
In pharmacological contexts, compounds like N-(7-hydroxy-indan-1-yl)-formamide may exhibit activities such as:
Experimental data from studies on similar compounds suggest that such interactions can lead to therapeutic effects in conditions like cancer or neurodegenerative diseases .
Relevant data indicates that these properties make N-(7-hydroxy-indan-1-yl)-formamide suitable for various applications in organic synthesis and medicinal chemistry .
N-(7-hydroxy-indan-1-yl)-formamide has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring new applications within pharmaceutical development, particularly focusing on compounds containing nitrogen heterocycles due to their significant role in drug discovery .
The synthesis of N-(7-hydroxy-indan-1-yl)-formamide (molecular formula: C₁₀H₁₁NO₂; molecular weight: 177.20 g/mol) critically depends on efficient access to its core indanone scaffold. A patented three-step sequence starting from commodity chemicals demonstrates significant advantages over traditional approaches [1]. The pathway initiates with the acylation of 4-hydroxybenzenesulfonic acid (I) using 3-chloropropionyl chloride under mild conditions (0°C, acetonitrile/triethylamine), yielding the chloropropionyl intermediate (II) with 90% efficiency. This step benefits from precise stoichiometric control (1.1 eq acyl chloride) and temperature management to minimize hydrolysis byproducts.
The pivotal cyclization occurs via Lewis acid-mediated Friedel-Crafts acylation, where tetraethyl titanate (3 eq in dichloromethane) facilitates ring closure at 40°C to form 7-hydroxy-1-indanone sulfonic acid derivative (III). Titanium-based catalysts outperform conventional AlCl₃ by suppressing positional isomers and enabling near-ambient reaction conditions. Final desulfonation of III employs dilute sulfuric acid (1M, 100°C), delivering 7-hydroxy-1-indanone (IV) in 82% yield after recrystallization. This route circumvents the high-temperature cyclizations (>160°C) and low regioselectivity plaguing earlier methods [1] [10].
Table 1: Optimized Synthesis of 7-Hydroxy-1-indanone
Step | Reaction | Conditions | Yield | Key Improvements |
---|---|---|---|---|
1 | Acylation | 0°C → RT, CH₃CN, Et₃N | 90% | Minimized oligomerization |
2 | Cyclization | Ti(OEt)₄, DCM, 40°C, 16h | 82% | Regioselective ring closure |
3 | Desulfonation | 1M H₂SO₄, 100°C | 85% | Acid concentration control |
Functionalization of 7-hydroxy-1-aminondane to the target formamide derivative leverages nucleophilic acyl substitution or reductive formylation. The most efficient protocol adapts in situ anhydride activation, where formic acid reacts with acetic anhydride to generate the mixed formic-acetic anhydride, enabling formamide bond formation at 25–40°C in >75% yield [3] [8]. Alternative pathways include:
Purification challenges due to polar byproducts are mitigated via silica gel chromatography using ethyl acetate/hexane gradients or crystallization from ethanol-water mixtures. The canonical SMILES representation (C1CC2=C(C1NC=O)C(=CC=C2)O) confirms regiochemical fidelity in all routes .
Table 2: Formylation Methods Comparison
Method | Reagents | Conditions | Yield | Purity (HPLC) |
---|---|---|---|---|
Mixed Anhydride | HCOOH/(AcO)₂O | 40°C, 4h, DCM | 92% | 98.5% |
Ethyl Formate | HCOOEt | Reflux, 12h, toluene | 78% | 96.2% |
Reductive | HCOONH₄, Pd/C | H₂, 60°C, EtOH | 85% | 97.8% |
N-(7-hydroxy-indan-1-yl)-formamide contains a chiral center at the indane C1 position, necessitating enantioselective strategies for optically pure isolates. Chiral pool derivatization employs (1R,2S)-(-)-ephedrine as a transient directing group, forming diastereomeric oxazolidine intermediates during the Friedel-Crafts cyclization [3]. Titanium(IV)-(R)-BINOL complexes further enhance stereocontrol in the formylation step, achieving enantiomeric excess (ee) of 88–92% by coordinating both the amine nucleophile and formyl donor.
Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (S)-enantiomer of 7-hydroxy-1-aminondane with vinyl acetate, leaving the (R)-amine untouched for subsequent formylation. This biocatalytic route delivers >99% ee material but suffers from 50% theoretical yield limitations [10].
Preparative chiral separation remains indispensable for racemic mixtures. Covalent diastereomer generation via (S)-(−)-α-methylbenzyl isocyanate forms urea derivatives separable on standard silica gel (hexane:EtOAc = 3:1), with diastereoselectivity factors (α) of 1.8–2.0 . Non-covalent methods utilize polysaccharide-based chiral stationary phases (CSPs):
Absolute configuration assignment leverages circular dichroism (CD) spectroscopy, where the (R)-enantiomer exhibits a positive Cotton effect at 285 nm .
Table 3: Chiral Resolution Performance Metrics
Method | Resolution Agent/CSP | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Covalent | (S)-α-Methylbenzyl isocyanate | Silica gel, hexane/EtOAc | >99 | 45 (per cycle) |
SMB | Chiralcel® OD | EtOH/heptane (15:85) | 99.5 | 98 |
Enzymatic | CALB, vinyl acetate | pH 7.0, 30°C | 99 | 48 |
Solvent elimination significantly enhances the sustainability profile of N-(7-hydroxy-indan-1-yl)-formamide synthesis. The Friedel-Crafts cyclization proceeds efficiently under neat conditions when catalyzed by montmorillonite K10 clay, reducing dichloromethane usage by 100% while maintaining 80% yield [7]. Microwave dielectric heating further revolutionizes key steps:
These techniques reduce energy consumption by 8–10-fold and cut reaction times from hours to minutes, aligning with green chemistry principles.
Lewis acid waste minimization drives catalyst innovation. Titanium(IV) ethoxide, employed in cyclization, is recoverable via aqueous hydrolysis (>85% retrieval) and re-esterification [1]. Heterogeneous alternatives include:
Formamide bond construction utilizes enzymatic catalysis with formamidase mimics. Cross-linked enzyme aggregates (CLEAs) of Aspergillus oryzae formamidase in aqueous buffer (pH 7.5) convert 7-hydroxy-1-aminondane + formate to product with 99% atom economy, though requiring 24-hour incubations [7].
Table 4: Green Synthesis Optimization
Technology | Reaction Step | Catalyst/Solvent | E-Factor | PMI |
---|---|---|---|---|
Solvent-free | Cyclization | Montmorillonite K10 | 5.2 | 8.3 |
Microwave | Formylation | None (neat) | 3.8 | 6.1 |
Biocatalytic | Formamide bond | Formamidase CLEA | 1.5 | 2.0 |
Abbreviations: E-Factor = environmental factor (kg waste/kg product); PMI = process mass intensity (total material input/product mass).
Comprehensive Compound Identifiers
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1